The Discovery and Chemical Synthesis of Pyrotinib: A Technical Guide
The Discovery and Chemical Synthesis of Pyrotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrotinib is a novel, orally administered, irreversible dual tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). Developed by Jiangsu Hengrui Medicine Co., Ltd., it has emerged as a significant therapeutic agent, particularly in the treatment of HER2-positive breast cancer. This technical guide provides an in-depth overview of the discovery of Pyrotinib, its mechanism of action, the signaling pathways it modulates, its chemical synthesis, and the key experimental protocols used for its characterization.
Discovery and Development
Pyrotinib (also known as SHR-1258) was developed to address the need for more effective treatments for HER2-positive cancers, which are often characterized by aggressive tumor growth and poor prognosis. The discovery process focused on creating a potent and selective irreversible inhibitor of both EGFR and HER2.[1] Preclinical studies demonstrated that Pyrotinib exhibits robust anti-tumor effects in HER2-overexpressing xenograft models with a favorable safety profile.[1]
Clinical trials have further validated its efficacy. Phase I studies established the maximum tolerated dose and demonstrated promising antitumor activity in patients with HER2-positive metastatic breast cancer.[2] Subsequent Phase II and III trials, such as the PHENIX and PHOEBE studies, have shown significant improvements in progression-free survival (PFS) for patients with HER2-positive metastatic breast cancer, including those previously treated with other therapies like trastuzumab and taxanes.[3][4] Based on these positive results, Pyrotinib, in combination with capecitabine, received its first global conditional approval in China in 2018 for the treatment of HER2-positive, advanced or metastatic breast cancer.[5]
Mechanism of Action
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4.[3] It covalently binds to the ATP binding site within the intracellular kinase domain of these receptors.[6] This irreversible binding prevents the formation of both homo- and heterodimers of the HER family receptors and inhibits their autophosphorylation.[6][7] Consequently, the activation of downstream signaling pathways is blocked, leading to the inhibition of tumor cell proliferation, survival, and migration.[6][7]
One of the key mechanisms of Pyrotinib's action is the downregulation of HER2 protein levels. This is achieved by promoting the internalization and subsequent degradation of the HER2 receptor through the ubiquitin-proteasome pathway.[8][9]
Signaling Pathways
The inhibition of HER family receptors by Pyrotinib leads to the blockade of two major downstream signaling cascades that are crucial for cancer cell growth and survival: the RAS/RAF/MEK/MAPK pathway and the PI3K/AKT pathway.[6][10][11]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. By inhibiting the upstream HER receptors, Pyrotinib prevents the activation of this cascade, thereby halting uncontrolled cell division.[8][10]
-
PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and proliferation. Pyrotinib's inhibition of HER2 blocks the activation of PI3K and its downstream effector AKT, leading to the induction of apoptosis (programmed cell death) in cancer cells.[10][12]
The dual inhibition of these pathways contributes to the potent anti-tumor activity of Pyrotinib.
Chemical Synthesis of Pyrotinib
The chemical synthesis of Pyrotinib is a multi-step process that has been described in various publications and patents. A common synthetic route involves the preparation of key intermediates followed by their coupling to form the final molecule.
One patented method for preparing Pyrotinib involves the following key steps[1]:
-
Preparation of (R,E)-N-(-2-hydroxy-4-nitrophenyl)-3-(-1-methylpyrrolidin-2-yl)acrylamide: This step involves the reaction of an aminophenol derivative with an activated acrylic acid derivative.
-
Preparation of (R,E)-N-(2-ethoxy-4-nitrophenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: The hydroxyl group is then ethoxylated.
-
Preparation of (R,E)-N-(4-amino-2-ethoxyphenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: The nitro group is reduced to an amine.
-
Preparation of (2E)-N-(4-amino-3-cyano-7-ethoxyquinolin-6-yl)-3-[(2R)-1-methylpyrrolidin-2-yl]acrylamide: The quinoline core is constructed.
-
Preparation of Pyrotinib: The final step involves a coupling reaction to introduce the substituted aniline moiety.
Another described process-scale synthesis involves the acylation of the commercially available intermediate, 4-amino-3-cyano-7-ethoxyquinoline, with a carboxylic acid side chain. This can be achieved through amidation using a coupling agent like EEDQ or via the corresponding acid chloride. The resulting Pyrotinib freebase is then treated with maleic acid to form Pyrotinib maleate.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Pyrotinib.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrotinib
| Target Kinase | IC50 (nM) | Reference |
| EGFR | 13 | [14] |
| HER2 | 38 | [14] |
Table 2: In Vitro Cellular Proliferation Inhibition by Pyrotinib
| Cell Line | IC50 (nM) | Reference |
| BT474 (HER2+) | 5.1 | [14] |
| SK-OV-3 (HER2+) | 43 | [14] |
| MDA-MB-231 (HER2-) | Weaker Inhibition | [14] |
| SK-BR-3 (HER2+) | - | |
| AU565 (HER2+) | - |
Table 3: Pharmacokinetic Properties of Pyrotinib
| Species | Bioavailability (%) | Reference |
| Nude Mice | 20.6 | [14] |
| Rats | 43.5 | [14] |
| Dogs | 13.5 | [14] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of Pyrotinib.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of Pyrotinib on the enzymatic activity of purified EGFR and HER2 kinases by measuring ATP consumption.
-
Principle: The kinase reaction consumes ATP, producing ADP. The remaining ATP is depleted, and the ADP is then converted back to ATP. This newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal that is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
Pyrotinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Reagent
-
White, opaque 96- or 384-well microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of Pyrotinib in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a microplate well, add the Pyrotinib solution (or DMSO for control).
-
Add the diluted enzyme to all wells except for the "blank" control.
-
Prepare a substrate/ATP mixture in kinase buffer and add it to the wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each Pyrotinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (CCK-8 or MTT)
This assay measures the effect of Pyrotinib on the viability and proliferation of cancer cell lines.
-
Principle: Tetrazolium salts (WST-8 in CCK-8 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Appropriate cell culture medium and supplements
-
Pyrotinib (dissolved in DMSO)
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Pyrotinib or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the protein levels and phosphorylation status of HER2 and its downstream signaling molecules (AKT and ERK) following treatment with Pyrotinib.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
HER2-positive breast cancer cell lines
-
Pyrotinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER2, anti-p-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with various concentrations of Pyrotinib for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein expression and phosphorylation levels.
-
Conclusion
Pyrotinib represents a significant advancement in the targeted therapy of HER2-positive cancers. Its dual irreversible inhibition of EGFR and HER2, leading to the blockade of key downstream signaling pathways, provides a potent mechanism for inhibiting tumor growth. The successful chemical synthesis on a large scale has enabled extensive preclinical and clinical evaluation, ultimately leading to its approval for clinical use. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Pyrotinib and other novel kinase inhibitors in the field of oncology drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
